DMX-5804

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

DMX-5084 is a potent and selective inhibitor of mitogen-activated protein kinase kinase kinase kinase-4 (MAP4K4). It has shown significant potential in enhancing cardiomyocyte survival and reducing ischemia-reperfusion injury in various preclinical models . This compound is particularly notable for its ability to inhibit cell death and augment mitochondrial function and calcium handling .

科学研究应用

DMX-5084 has a wide range of scientific research applications:

作用机制

Target of Action

DMX-5804, also known as DMX-5084, is a potent, orally active, and selective inhibitor of the stress-activated kinase MAP4K4 . The primary targets of this compound are MAP4K4, MAP4K6, and MAP4K7 . These kinases are part of the Misshapen subfamily of ste20 kinases homologs and play a crucial role in various cellular processes, including cell proliferation and differentiation .

Mode of Action

This compound acts by inhibiting the activity of MAP4K4, MAP4K6, and MAP4K7 . These kinases are known to repress YAP activity in mammalian Müller glia (MG), thereby restricting their ability to be reprogrammed . By inhibiting these kinases, this compound allows MG to regain their ability to proliferate and enter into a retinal progenitor cell (RPC)-like state after NMDA-induced retinal damage .

Biochemical Pathways

The inhibition of MAP4K4, MAP4K6, and MAP4K7 by this compound leads to an increase in YAP activity in MG . This results in the MG’s ability to proliferate and differentiate into RPC-like cells . Moreover, spontaneous trans-differentiation of MG into retinal neurons expressing both amacrine and retinal ganglion cell (RGC) markers occurs after inhibitor withdrawal .

Pharmacokinetics

This compound has been developed for intravenous testing in large-mammal myocardial infarction (MI) models . A soluble, rapidly cleaved pro-drug of this compound, known as DMX-10001, was used for these tests . This compound concentrations exceeded fivefold the levels that rescued human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) and reduced infarct size in mice after oral dosing with this compound itself .

Result of Action

This compound suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . It enhances cardiomyocyte survival and reduces ischemia-reperfusion injury in mice .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, NMDA-induced retinal damage can trigger the reprogramming capacity of MG, which is enhanced by this compound . .

生化分析

It has been studied for its role in suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Biochemical Properties

DMX-5804 interacts with the stress-activated kinase MAP4K4. It suppresses cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue . This compound is more potent on human MAP4K4 with a pIC50 of 8.55 than MINK1/MAP4K6 and TNIK/MAP4K7 with pIC50 of 8.18 and 7.96, respectively .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by suppressing cell death in mouse myocardial infarction (MI), human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs), and 3D human engineered heart tissue .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the stress-activated kinase MAP4K4. This inhibition suppresses cell death in various cell types and tissues .

Temporal Effects in Laboratory Settings

It has been shown to suppress cell death in various cell types and tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, an escalating dose-response assay showed that this compound blocked YAP phosphorylation in the neuroretina at 6 hours after intraperitoneal (i.p.) injection (dose range: 0.5 mg/kg to 10 mg/kg) .

Metabolic Pathways

准备方法

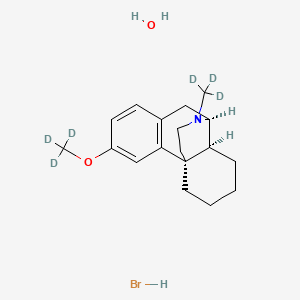

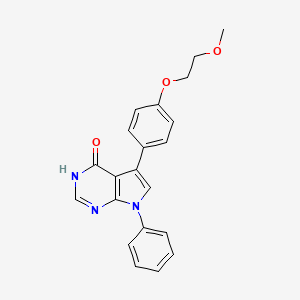

The synthesis of DMX-5084 involves a scalable and practical process. The compound’s IUPAC name is 5-(4-(2-methoxyethoxy)phenyl)-7-phenyl-3,4a,7,7a-tetrahydro-4H-pyrrolo[2,3-d]pyrimidin-4-one . Industrial production methods for DMX-5084 are designed to ensure high yield and purity, making it suitable for large-scale applications .

化学反应分析

DMX-5084 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its interaction with target proteins.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, enhancing its selectivity and potency

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the core structure of DMX-5084 .

相似化合物的比较

DMX-5084 is unique in its high selectivity and potency as a MAP4K4 inhibitor. Similar compounds include:

GNE-495: Another potent MAP4K4 inhibitor with an IC50 of 3.7 nM.

MK2-IN-1 hydrochloride: A selective inhibitor of p38/mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2), with an IC50 of 0.11 μM.

Taspine: A compound that shows antitumor activity by modulating the EGFR signaling pathway of Erk1/2 and Akt.

DMX-5084 stands out due to its specific inhibition of MAP4K4 and its demonstrated efficacy in enhancing cardiomyocyte survival and reducing ischemia-reperfusion injury .

属性

IUPAC Name |

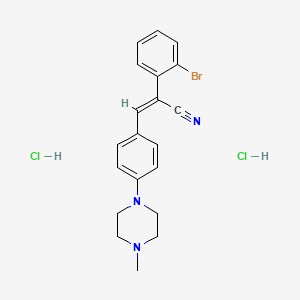

5-[4-(2-methoxyethoxy)phenyl]-7-phenyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O3/c1-26-11-12-27-17-9-7-15(8-10-17)18-13-24(16-5-3-2-4-6-16)20-19(18)21(25)23-14-22-20/h2-10,13-14H,11-12H2,1H3,(H,22,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSHFOGORKZNNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C2=CN(C3=C2C(=O)NC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of DMX-5804 in the context of cardiac injury?

A: this compound functions as a selective inhibitor of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) [, ]. Research suggests that during oxygen deprivation (hypoxia), MAP4K4 becomes upregulated and triggers signaling pathways that lead to cardiomyocyte death []. By inhibiting MAP4K4, this compound disrupts this cascade, promoting cardiomyocyte survival and potentially reducing infarct size following cardiac injury [].

Q2: What evidence supports the potential of this compound as a cardioprotective agent?

A: Studies utilizing human stem cell-derived cardiomyocytes have demonstrated that this compound can effectively block MAP4K4 activity, leading to improved cell viability and functionality under hypoxic conditions []. Additionally, preclinical studies in mouse models showed a reduction in infarct size following cardiac injury when this compound was administered [].

Q3: Beyond its role in cardiac injury, are there other areas of research involving MAP4K4 and this compound?

A: Studies indicate that MAP4K4 plays a role in exacerbating cardiac microvascular injury in the context of diabetes by influencing the modification of Dynamin-related protein 1 (Drp1) []. Furthermore, research suggests that MAP4K4 activity is modulated by RhoA in vascular smooth muscle cells, influencing the development of abdominal aortic aneurysms []. These findings suggest that this compound, as a MAP4K4 inhibitor, may hold therapeutic potential in other cardiovascular diseases beyond myocardial infarction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。